Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate
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Overview
Description
Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a complex organic compound that features a pyrimidine ring, a benzoate ester, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate typically involves multiple steps. One common route starts with the preparation of 4,6-diaminopyrimidine, which is then reacted with a sulfanyl group to form the intermediate compound. This intermediate is further reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Sulfometuron-methyl: A broad-spectrum herbicide that inhibits acetolactate synthase (ALS) in plants.
Methyl 4-((4,6-dimethyl-2-pyrimidinyl)thio)acetylamino)benzoate: A compound with a similar structure but different functional groups.
Uniqueness
Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H17N5O3S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 4-[2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoylamino]benzoate |
InChI |
InChI=1S/C15H17N5O3S/c1-8(24-15-19-11(16)7-12(17)20-15)13(21)18-10-5-3-9(4-6-10)14(22)23-2/h3-8H,1-2H3,(H,18,21)(H4,16,17,19,20) |
InChI Key |
AOULMZKKONBJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
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